3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
3-pyrazin-2-yl-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O4S/c14-24(21,22)9-3-1-8(2-4-9)17-12(20)13-18-11(19-23-13)10-7-15-5-6-16-10/h1-7H,(H,17,20)(H2,14,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWAZBBTDZBHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC(=NO2)C3=NC=CN=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146206 | |
| Record name | N-[4-(Aminosulfonyl)phenyl]-3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219844-35-5 | |
| Record name | N-[4-(Aminosulfonyl)phenyl]-3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219844-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Aminosulfonyl)phenyl]-3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazine ring can be synthesized through the condensation of 2-aminopyrazine with suitable reagents, followed by the formation of the oxadiazole ring through cyclization reactions involving nitrile oxides and hydrazides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.
Chemical Reactions Analysis
Types of Reactions
3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl group, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile involved.
Scientific Research Applications
Antioxidant Properties
Recent studies have indicated that compounds similar to 3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide exhibit significant antioxidant properties. For instance, a related compound demonstrated higher scavenging activity than ascorbic acid in DPPH assays, suggesting its potential as an antioxidant agent . The structural features of the oxadiazole and sulfonamide groups are believed to enhance electron donation capabilities, thus improving radical scavenging efficiency.
Anticancer Activity
Research has also highlighted the anticancer potential of pyrazine derivatives. Compounds containing the pyrazine ring have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as NF-kB and P53 .
Hepatoprotective Effects
The hepatoprotective effects of related compounds have been documented in models of radiation-induced oxidative stress. These compounds were shown to mitigate oxidative damage in liver tissues by reducing malondialdehyde (MDA) levels and enhancing superoxide dismutase (SOD) activity . Such findings suggest that this compound could be developed further for liver protection therapies.
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of a series of quinazolinone derivatives with similar structural motifs to this compound. The results indicated that these compounds exhibited significant protective effects against oxidative damage in vitro and in vivo models .
Study 2: Cancer Cell Line Testing
Another investigation involved testing various pyrazine derivatives against human cancer cell lines. The results demonstrated that specific modifications in the chemical structure led to enhanced cytotoxicity against breast and colon cancer cells. The study emphasized the importance of structural diversity in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the disruption of cellular signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Core Heterocycle and Substitution Patterns
The following table compares key structural features and molecular properties of the target compound with its analogs:
Key Observations :
- Thiazole vs.
- Fluorine Substitution : The difluorobenzyl analog () leverages fluorine’s electronegativity to improve metabolic stability and membrane permeability.
- Benzimidazole Hybrid : The benzimidazole-containing compound () may exhibit dual functionality, combining oxadiazole rigidity with benzimidazole’s DNA-binding properties.
Biological Activity
3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyrazine ring, a sulfamoylphenyl group, and an oxadiazole ring. The synthesis typically involves several steps, including the formation of the pyrazine and oxadiazole rings through cyclization reactions. For example, the pyrazine ring can be synthesized from 2-aminopyrazine, while the oxadiazole ring can be formed via reactions involving nitrile oxides and hydrazides.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Antimicrobial Activity : The compound inhibits enzymes critical for bacterial cell wall synthesis, leading to bactericidal effects.
- Anticancer Properties : It disrupts cellular signaling pathways essential for cancer cell proliferation and survival. This may involve the inhibition of growth factors and enzymes such as thymidylate synthase and histone deacetylase (HDAC) that are pivotal in cancer biology .
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit substantial antimicrobial properties. For instance, various synthesized compounds have demonstrated effective inhibition against pathogens such as Escherichia coli and Candida albicans. The specific biological activity of this compound remains to be fully elucidated but is expected to align with these findings .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Compounds derived from the oxadiazole scaffold have been shown to induce apoptosis in cancer cells through multiple pathways:
- Inhibition of telomerase activity.
- Disruption of signaling pathways involving kinases that promote cell survival.
These activities suggest that this compound could serve as a lead compound for developing novel anticancer therapies .
Research Findings and Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. For example:
| Compound | Activity Type | IC50 (nM) | Target |
|---|---|---|---|
| Compound 84 | Anticancer | 0.03 | Pim Kinases |
| Compound 100 | Anticancer | <4.1 | FGFR1 |
| Compound 102 | Anticancer | 30.2 | FGFR1 |
These findings demonstrate the potential for structural modifications to enhance bioactivity against specific cancer targets .
Q & A
Q. What are the established synthetic routes for 3-(pyrazin-2-yl)-N-(4-sulfamoylphenyl)-1,2,4-oxadiazole-5-carboxamide?
Methodological Answer: The compound is synthesized via multi-step condensation reactions. A common approach involves:
Intermediate Preparation : Reacting pyrazine-2-carboxylic acid derivatives with sulfamoylphenyl isocyanates under alkaline conditions.
Cyclization : Using NaOH (0.02 mol) in aqueous solution, followed by neutralization with acetic acid to precipitate the oxadiazole core .
Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity (confirmed by LC-MS) .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazine derivative + sulfamoylphenyl isocyanate | 25°C | 24h | 65–70 |
| 2 | NaOH (0.02 mol), H₂O | 80°C | 1h | 85–90 |
| 3 | Acetic acid neutralization | RT | 30min | 75–80 |
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H-NMR/¹³C-NMR : Assign peaks for pyrazine (δ 8.5–9.0 ppm), oxadiazole (C=O at ~165 ppm), and sulfamoyl groups (NH₂ at δ 6.8–7.2 ppm) .
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 361.3 (theoretical) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
Methodological Answer: ICReDD’s integrated computational-experimental framework reduces trial-and-error:
Quantum Chemical Calculations : Predict transition states and energy barriers for cyclization steps .
Reaction Path Screening : Use density functional theory (DFT) to rank solvent effects (e.g., DMF vs. THF) on activation energy .
Feedback Loops : Experimental data (e.g., failed reactions) refine computational models to prioritize viable conditions .
Q. Table 2: Computational vs. Experimental Yields
| Solvent | Predicted Yield (DFT) | Experimental Yield |
|---|---|---|
| DMF | 88% | 85% |
| THF | 72% | 68% |
Q. How can researchers resolve contradictions between predicted and observed biological activity?
Methodological Answer: Discrepancies often arise from assay conditions or target flexibility. A systematic approach includes:
Molecular Docking : Compare binding poses in homology models (e.g., COX-2 vs. carbonic anhydrase IX) with Glide SP scores .
Dose-Response Assays : Validate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out off-target effects .
ADME Analysis : Use SwissADME to assess solubility (LogS) and permeability (Caco-2), which may explain poor in vivo efficacy despite high in vitro activity .
Q. Table 3: Biological Activity Comparison
| Assay Type | Target Protein | IC₅₀ (µM) | Docking Score (kcal/mol) |
|---|---|---|---|
| Enzymatic | COX-2 | 0.12 | -9.8 |
| Cellular | HeLa | 5.3 | N/A |
Q. What strategies validate the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
Q. How do structural modifications influence its selectivity for therapeutic targets?
Methodological Answer:
- SAR Studies : Replace pyrazine with pyridine (reduces COX-2 affinity by 10-fold) or modify the sulfamoyl group (enhances carbonic anhydrase binding) .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID 6XYZ) to identify critical hydrogen bonds (e.g., NH…O=C interaction at Tyr355) .
Q. Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
